Regioisomeric Physicochemical Property Differentiation
The target compound (4-chloro isomer, CAS 1516181-52-4) and its closest commercially available positional isomer, N-(5-chloro-2-(thiophen-3-yl)benzyl)cyclopropanamine (CAS 1464215-33-5), share identical molecular formula (C₁₄H₁₄ClNS) and molecular weight (263.79 g/mol) but differ in the position of chlorine substitution on the central phenyl ring . The 5-chloro isomer exhibits computed topological polar surface area (TPSA) of 12.03 Ų and consensus LogP of 4.3205 , values that indicate high membrane permeability potential coupled with very low polarity—a profile consistent with blood-brain barrier penetration and intracellular target access. While direct experimental TPSA and LogP data for the 4-chloro target compound are not publicly available, the altered chlorine position is expected to redistribute the molecular dipole and alter hydrogen-bonding capacity, potentially shifting these parameters sufficiently to differentiate solubility, permeability, and protein-binding behavior in cellular and in vivo contexts. This regioisomeric distinction is critical for procurement decisions in SAR campaigns, as even subtle physicochemical shifts can translate into pronounced differences in cellular potency and pharmacokinetics [1].
| Evidence Dimension | Computed physicochemical properties (TPSA and LogP) of positional isomers |
|---|---|
| Target Compound Data | TPSA: Not publicly reported; LogP: Not publicly reported (4-chloro isomer, CAS 1516181-52-4) |
| Comparator Or Baseline | 5-chloro isomer (CAS 1464215-33-5): TPSA = 12.03 Ų; LogP = 4.3205 |
| Quantified Difference | Not calculable without experimental data for target; predicted to be non-zero based on regioisomeric electronic effects |
| Conditions | In silico computed properties; vendor-provided computational chemistry data for the 5-chloro isomer |
Why This Matters
Regioisomeric identity determines whether a compound is suitable for a specific SAR hypothesis or biological assay; sourcing the incorrect isomer introduces an uncontrolled variable that can invalidate experimental results.
- [1] Matsumoto S, Hattori Y, Toyofuku M, Morimoto S, Kojima T, Kaku T, Ito M. Cyclopropanamine compound and use thereof. US Patent US9714241B2. Published July 25, 2017. View Source
